molecular formula C9H7FN2 B1286705 1-(4-Fluorophenyl)pyrazole CAS No. 81329-32-0

1-(4-Fluorophenyl)pyrazole

Cat. No.: B1286705
CAS No.: 81329-32-0
M. Wt: 162.16 g/mol
InChI Key: NPJURTWXGGBFQH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a fluorophenyl group attached to the pyrazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a valuable scaffold in drug discovery and development .

Mechanism of Action

Target of Action

1-(4-Fluorophenyl)pyrazole primarily targets the transient receptor potential vanilloid subtype 1 (TRPV-1) and acid-sensing ion channel 1a (ASIC-1α) . These receptors play crucial roles in nociceptive modulation, which is the process of detecting and responding to painful stimuli.

Mode of Action

The compound acts as an antagonist to TRPV-1 and ASIC-1α receptors . By binding to these receptors, this compound inhibits their activation, which in turn reduces the sensation of pain. This antagonistic action prevents the influx of calcium ions that would normally occur upon receptor activation, thereby dampening the pain signal transmission.

Biochemical Pathways

The inhibition of TRPV-1 and ASIC-1α affects several downstream pathways:

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties:

These properties influence the compound’s bioavailability, determining the extent and duration of its therapeutic effects.

Result of Action

At the molecular level, the antagonism of TRPV-1 and ASIC-1α results in:

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of this compound:

Understanding these factors is crucial for optimizing the compound’s therapeutic use and ensuring its stability under various conditions.

: Frontiers in Pharmacology : RSC Publishing

Biochemical Analysis

Biochemical Properties

1-(4-Fluorophenyl)pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes . Additionally, this compound exhibits binding affinity to estrogen receptors, influencing hormone-related pathways . These interactions highlight the compound’s potential as an anti-inflammatory and anti-cancer agent.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to inhibit the proliferation of cancer cells, particularly breast cancer cell lines . The compound influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and reduced cell viability . Furthermore, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active sites of target enzymes, leading to inhibition or activation of their functions . For example, its binding to COX-2 results in the suppression of prostaglandin synthesis, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . These findings suggest that the compound maintains its bioactivity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects . Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . The precise subcellular localization of this compound is critical for understanding its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)pyrazole can be synthesized through various methods, including:

    Cyclocondensation Reactions: One common method involves the cyclocondensation of 4-fluorophenylhydrazine with 1,3-diketones under acidic or basic conditions.

    Multicomponent Reactions: Another approach is the use of multicomponent reactions involving 4-fluorophenylhydrazine, aldehydes, and alkynes.

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as:

Chemical Reactions Analysis

1-(4-Fluorophenyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-fluorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJURTWXGGBFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306545
Record name 1-(4-Fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81329-32-0
Record name 1-(4-Fluorophenyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81329-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-(4-Fluorophenyl)pyrazole contribute to the properties of the investigated iridium(III) complexes?

A1: this compound (fpzH) acts as a cyclometalated ligand in the investigated iridium(III) complexes. [] The molecule coordinates to the iridium(III) ion through both the nitrogen atom of the pyrazole ring and the carbon atom ortho to the fluorine on the phenyl ring, forming a C^N chelate. [] This cyclometalated ligand contributes to the complex's photophysical properties, particularly its ability to phosphoresce. The fluorine substituent on the phenyl ring influences the energy levels within the complex, ultimately affecting the color of the emitted light. []

Q2: How does modifying the structure of this compound impact the photophysical properties of the resulting iridium(III) complexes?

A2: The research explores structure-property relationships by introducing modifications to both the pyrazole and phenyl rings of the fpzH ligand. [] For instance, adding two methyl groups to the pyrazole ring (forming 1-(4-fluorophenyl)-3,5-dimethylpyrazole, fmpzH) increases the electron-donating character of the ligand. [] This modification, in turn, impacts the energy gap between the ground and excited states of the iridium(III) complex, ultimately leading to a shift in the emitted phosphorescence color. []

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